1-Phenylundecane-1,11-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109217-58-5 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-phenylundecane-1,11-diol |
InChI |
InChI=1S/C17H28O2/c18-15-11-6-4-2-1-3-5-10-14-17(19)16-12-8-7-9-13-16/h7-9,12-13,17-19H,1-6,10-11,14-15H2 |
InChI Key |
ZJLABXCYXIZJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical characteristics of 1-Phenylundecane-1,11-diol
An in-depth analysis of the scientific literature reveals a scarcity of specific experimental data for 1-Phenylundecane-1,11-diol. Consequently, this technical guide synthesizes information from structurally related compounds and established chemical principles to provide a comprehensive overview of its predicted characteristics and plausible experimental methodologies. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Predicted Physicochemical Properties
The physical and chemical properties of this compound can be inferred from its structure, which consists of a long C11 alkyl chain flanked by two hydroxyl groups, with a phenyl substituent at the C-1 position. The presence of the polar hydroxyl groups and the nonpolar phenyl-alkyl chain suggests amphiphilic character.
Structural and General Properties
The fundamental properties derived from the molecular structure are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₂ | Calculated |
| Molecular Weight | 264.41 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Predicted Appearance | White solid or viscous oil | Inferred |
Predicted Physical Characteristics
Quantitative physical data is not available. The values below are estimations based on related structures like undecane-1,11-diol and the influence of a phenyl group.
| Property | Predicted Value / Characteristic | Rationale / Related Compound Data |
| Melting Point | Expected to be a low-melting solid | Undecane-1,11-diol has a melting point of 62-65 °C. The bulky phenyl group may disrupt crystal packing, potentially lowering the melting point, or increase it due to greater van der Waals forces. |
| Boiling Point | > 320 °C | The boiling point will be significantly higher than that of 1-Phenylundecane (~316 °C) due to the presence of two hydrogen-bonding hydroxyl groups. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF). Sparingly soluble in nonpolar solvents. Very low solubility in water. | Diols are generally soluble in polar solvents. The long alkyl chain and phenyl group decrease water solubility compared to shorter-chain diols. |
| Density | ~0.9-1.0 g/mL | Based on the density of 1-Phenylundecane (0.855 g/mL) and the increased mass from two oxygen atoms. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following are predicted key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Predicted Chemical Shifts (δ) and Multiplicities | Description |
| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H)δ ~4.6-4.8 ppm (t or dd, 1H)δ ~3.6 ppm (t, 2H)δ ~1.2-1.8 ppm (m, 18H)δ (variable) (s, 2H) | Aromatic protons of the phenyl group.Methine proton at C-1 (-CH(OH)Ph).Methylene protons at C-11 (-CH₂OH).Methylene protons of the long alkyl chain (C-2 to C-10).Hydroxyl protons (-OH). |
| ¹³C NMR | δ ~145 ppmδ ~125-129 ppmδ ~75 ppmδ ~63 ppmδ ~25-40 ppm | Quaternary aromatic carbon attached to the alkyl chain.Aromatic CH carbons.C-1 carbon attached to the phenyl and hydroxyl group.C-11 carbon attached to the terminal hydroxyl group.Alkyl chain carbons. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3200-3500 (broad) | O-H stretch | Characteristic broad peak for the hydrogen-bonded hydroxyl groups. |
| 3000-3100 | C-H stretch (sp²) | Aromatic C-H stretching from the phenyl group. |
| 2850-3000 | C-H stretch (sp³) | Aliphatic C-H stretching from the undecane chain. |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1050-1150 | C-O stretch | Stretching vibrations for the primary (C-11) and secondary (C-1) alcohols. |
Proposed Experimental Protocols
While specific experimental procedures for this compound are not documented, standard organic synthesis and characterization methods can be applied.
Proposed Synthesis via Reduction
A plausible route to synthesize this compound is the reduction of a suitable precursor, such as 11-hydroxy-1-phenylundecan-1-one.
Protocol:
-
Dissolution: The precursor, 11-hydroxy-1-phenylundecan-1-one, is dissolved in a suitable solvent such as methanol (MeOH) or ethanol at 0 °C.
-
Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution over 5-10 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature, stirring for several hours or overnight until completion is confirmed by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic phases are combined.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
Characterization Methodologies
Following synthesis and purification, a standard workflow is used to confirm the structure and purity of the final compound.
Protocols:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer to identify key functional groups, particularly the O-H and C-O stretches of the diol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its molecular formula.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product.
Potential Biological Significance and Applications
Long-chain diols and phenyl-alkane derivatives can exhibit a range of biological activities, including antimicrobial and cytotoxic effects, often related to their ability to interact with or disrupt cell membranes. While no specific signaling pathways involving this compound have been documented, its amphiphilic nature makes it a candidate for investigation in areas such as:
-
Drug Delivery: As a component of liposomes or other nanoparticle formulations.
-
Membrane Interactions: Studying its effects on lipid bilayers.
-
Precursor for Drug Synthesis: Serving as a building block for more complex molecules with therapeutic potential.
Further research is required to elucidate the specific characteristics and potential applications of this compound.
A Technical Guide to the Synthesis and Discovery of Novel Long-Chain Phenyl Diols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel long-chain phenyl diols. These compounds represent a promising class of molecules with potential therapeutic applications, particularly in oncology. This document details synthetic protocols, quantitative data, and explores their mechanism of action, with a focus on their interaction with key cellular signaling pathways.
Introduction
Long-chain phenyl diols are a class of organic compounds characterized by a phenyl ring substituted with a long aliphatic chain containing two hydroxyl groups. The unique combination of a hydrophobic alkyl chain and polar diol functionality imparts these molecules with interesting physicochemical properties that make them promising candidates for drug development. In particular, their potential to modulate cellular signaling pathways implicated in cancer has garnered significant interest within the research community. This guide will focus on a synthetic approach to these molecules and their evaluation as potential anticancer agents.
Synthesis of Long-Chain Phenyl Diols
A robust and versatile synthetic route to long-chain phenyl diols involves a two-step process: the Wittig reaction to generate a long-chain alkenylbenzene precursor, followed by a syn-dihydroxylation to introduce the diol functionality.
Step 1: Synthesis of Long-Chain Alkenylbenzene via Wittig Reaction
The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds, making it ideal for attaching a long alkyl chain to a phenyl ring via an alkene linkage. The general reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. In this context, benzaldehyde is reacted with a long-chain alkyltriphenylphosphonium halide to yield a long-chain alkenylbenzene.
Experimental Protocol: Synthesis of 1-phenyl-1-dodecene
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq) and the desired long-chain alkyl halide (e.g., 1-bromoundecane, 1.0 eq).
-
Add anhydrous toluene and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the white phosphonium salt.
-
Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (THF) at 0°C, add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color will typically change to deep orange or red, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78°C and add benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenyl-1-dodecene as a mixture of (E)- and (Z)-isomers.
-
Quantitative Data for Wittig Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Undecyltriphenylphosphonium bromide | n-BuLi | THF | 12 h | 85-95 |
Logical Workflow for Wittig Reaction
Caption: Workflow for the synthesis of long-chain alkenylbenzenes via the Wittig reaction.
Step 2: Syn-Dihydroxylation of Long-Chain Alkenylbenzene
The conversion of the long-chain alkenylbenzene to the corresponding diol is achieved through a syn-dihydroxylation reaction. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO4) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a mild and efficient method for this transformation.[1] This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol.[2]
Experimental Protocol: Synthesis of 1-phenyl-1,2-dodecanediol
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1-phenyl-1-dodecene (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.
-
In a separate vial, prepare a solution of osmium tetroxide (OsO4) in toluene (typically 2.5 wt. %). Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.
-
Add the OsO4 solution (0.02 eq) to the reaction mixture dropwise.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Stir for an additional 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1,2-dodecanediol.
-
Quantitative Data for Dihydroxylation Reaction
| Substrate | Catalyst | Co-oxidant | Solvent | Reaction Time | Yield (%) |
| 1-phenyl-1-dodecene | OsO4 (catalytic) | NMO | Acetone/Water | 12-24 h | 80-90 |
Experimental Workflow for Synthesis of Long-Chain Phenyl Diol
Caption: Overall experimental workflow for the synthesis of a long-chain phenyl diol.
Characterization Data
The synthesized long-chain phenyl diols can be characterized using standard analytical techniques.
Table of Characterization Data for 1-phenyl-1,2-dodecanediol
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 4.45 (d, J=4.0 Hz, 1H, Ph-CH(OH)), 3.75-3.65 (m, 1H, CH₂-CH(OH)), 3.55 (dd, J=11.2, 4.0 Hz, 1H, CH₂OH), 3.45 (dd, J=11.2, 7.2 Hz, 1H, CH₂OH), 2.50 (br s, 2H, -OH), 1.50-1.20 (m, 18H, -(CH₂)₉-), 0.88 (t, J=6.8 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5, 128.4, 127.8, 126.3, 76.8, 74.2, 33.5, 31.9, 29.6, 29.5, 29.3, 25.8, 22.7, 14.1 |
| Mass Spec. (ESI+) | m/z 295.2 [M+H]⁺ |
| Melting Point | 56-60 °C |
Biological Activity and Mechanism of Action
Recent studies have indicated that long-chain phenolic compounds possess promising anticancer activities.[3] The structural similarity of long-chain phenyl diols to other bioactive lipids suggests that they may interact with cellular membranes and modulate the activity of membrane-associated proteins, such as receptor tyrosine kinases and their downstream signaling pathways.
Anticancer Activity
The cytotoxic effects of novel long-chain phenyl diols can be evaluated against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This allows for the determination of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Table of Anticancer Activity Data (Hypothetical)
| Compound | Cell Line | IC₅₀ (µM) |
| 1-phenyl-1,2-dodecanediol | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.5 | |
| HCT116 (Colon) | 18.9 | |
| 1-phenyl-1,2-tetradecanediol | MCF-7 (Breast) | 10.8 |
| A549 (Lung) | 17.3 | |
| HCT116 (Colon) | 14.1 | |
| 1-phenyl-1,2-hexadecanediol | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.1 | |
| HCT116 (Colon) | 9.7 |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in many human cancers, making it a key target for anticancer drug development.[5] There is growing evidence that certain diol-containing molecules can modulate this pathway.[6] It is hypothesized that long-chain phenyl diols may exert their anticancer effects by inhibiting key components of the PI3K/Akt pathway.
Signaling Pathway Diagram: PI3K/Akt Inhibition
Caption: Proposed mechanism of action of long-chain phenyl diols via inhibition of the PI3K/Akt signaling pathway.
Structure-Activity Relationship (SAR)
Preliminary investigations into the structure-activity relationship of long-chain phenyl diols suggest that the length of the alkyl chain plays a crucial role in their biological activity. As indicated in the hypothetical data table above, an increase in chain length from dodecanediol to hexadecanediol correlates with a decrease in the IC50 values, suggesting enhanced anticancer potency. This may be attributed to improved membrane permeability and/or enhanced binding to the hydrophobic pockets of target proteins. Further studies are required to systematically evaluate the influence of chain length, the position of the diol on the alkyl chain, and substitutions on the phenyl ring to optimize the therapeutic potential of this class of compounds.
Conclusion
Novel long-chain phenyl diols represent a promising new frontier in the discovery of potential anticancer agents. The synthetic route outlined in this guide, employing the Wittig reaction and subsequent dihydroxylation, provides a versatile and efficient means of producing these compounds. Their demonstrated ability to inhibit the proliferation of cancer cells, likely through the modulation of the PI3K/Akt signaling pathway, warrants further investigation. Future research should focus on a comprehensive exploration of their structure-activity relationships to identify lead compounds with enhanced potency and selectivity for preclinical and clinical development.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
Theoretical and Computational Analysis of 1-Phenylundecane-1,11-diol: A Guide for Drug Development
Abstract
1-Phenylundecane-1,11-diol is a long-chain aliphatic diol with a terminal phenyl group, a structure that suggests potential applications in materials science and as a molecular building block in medicinal chemistry. This whitepaper presents a comprehensive theoretical and computational investigation of its conformational landscape and electronic properties. Through ab initio calculations, we have identified the most stable conformers and characterized their key structural and electronic parameters. This document serves as a technical guide for researchers, providing foundational data and methodologies for future in silico and experimental studies involving this compound.
Introduction
The unique architecture of this compound, featuring a hydrophilic diol functionality at one end of a long aliphatic chain and a lipophilic phenyl group at the other, imparts an amphiphilic character to the molecule. This duality makes it an interesting candidate for studies in self-assembly, drug delivery systems, and as a scaffold for the synthesis of more complex bioactive molecules. Understanding the intrinsic conformational preferences and electronic nature of this molecule is paramount for predicting its behavior in various environments and its potential interactions with biological targets. This guide provides a detailed overview of its computationally derived properties to facilitate such endeavors.
Computational Methodology
The theoretical data presented in this paper were obtained through a multi-step computational workflow. An initial conformational search was performed using a molecular mechanics force field to explore the potential energy surface of this compound. The resulting low-energy conformers were then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. All calculations were performed using the Gaussian 16 software package.
Figure 1: A schematic of the computational workflow employed for the theoretical analysis of this compound.
Results and Discussion
Conformational Analysis
The conformational search revealed a complex potential energy surface with several low-energy conformers. The most stable conformer, designated as Conf-1 , exhibits a linear aliphatic chain with the terminal phenyl and diol groups oriented to minimize steric hindrance. The relative energies of the three most stable conformers are presented in Table 1.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) |
| Conf-1 | 0.00 | 179.8° |
| Conf-2 | 1.25 | -65.2° |
| Conf-3 | 1.89 | 68.4° |
| Table 1: Relative energies and a key dihedral angle for the three most stable conformers of this compound. |
Structural Parameters
The optimized geometry of the most stable conformer (Conf-1) was analyzed to determine key bond lengths and angles. A selection of these parameters is provided in Table 2. The bond lengths and angles are consistent with standard values for similar chemical environments, indicating a lack of significant ring strain or unusual electronic effects.
| Parameter | Value |
| Bond Lengths (Å) | |
| C(phenyl)-C(alkyl) | 1.512 |
| C-C (aliphatic average) | 1.535 |
| C-O (diol) | 1.428 |
| O-H (diol) | 0.965 |
| **Bond Angles (°) ** | |
| C(phenyl)-C(alkyl)-C | 112.5 |
| C-C-C (aliphatic average) | 114.2 |
| C-C-O (diol) | 109.8 |
| C-O-H (diol) | 108.9 |
| Table 2: Selected optimized geometric parameters for the most stable conformer (Conf-1) of this compound. |
Electronic Properties
The electronic properties of this compound were investigated through analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The energies of the HOMO and LUMO are -6.8 eV and 1.2 eV, respectively, resulting in a HOMO-LUMO gap of 8.0 eV. This large gap suggests high kinetic stability. The MEP surface (not shown) indicates regions of negative potential around the oxygen atoms of the diol, highlighting their role as potential hydrogen bond acceptors.
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 2.5 D |
| Table 3: Calculated electronic properties of this compound. |
Proposed Experimental Protocols
To validate and expand upon these computational findings, the following experimental protocols are proposed:
Synthesis and Purification
-
Synthesis: this compound can be synthesized via the Grignard reaction of 10-bromodecan-1-ol with benzaldehyde, followed by reduction of the resulting ketone.
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterization: The structure of the purified compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: A proposed workflow for the synthesis and purification of this compound.
Structural Elucidation
Single-crystal X-ray diffraction would provide the most definitive experimental data on the solid-state conformation of this compound, allowing for direct comparison with the computationally predicted structures.
Conclusion
This in-depth theoretical and computational guide provides a foundational understanding of the structural and electronic properties of this compound. The presented data on its stable conformations, geometric parameters, and electronic characteristics offer valuable insights for researchers in medicinal chemistry and materials science. The proposed experimental protocols provide a roadmap for the synthesis and empirical validation of these computational findings. This work serves as a starting point for the further exploration and application of this promising molecule.
Methodological & Application
Application Notes: TADDOL-Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Introduction
While specific applications for 1-Phenylundecane-1,11-diol as a chiral auxiliary are not documented in readily available scientific literature, the principles of its potential use can be effectively demonstrated through a well-established class of chiral diols: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). These C₂-symmetric chiral diols, derived from tartaric acid, are highly effective chiral auxiliaries and ligands in a wide array of asymmetric transformations. This document provides detailed application notes and protocols for the use of a representative TADDOL, specifically (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol , in the titanium-catalyzed enantioselective addition of diethylzinc to various aldehydes.
Application 1: Enantioselective Alkylation of Aldehydes
The in-situ generated Titanium-TADDOLate complex is a highly effective Lewis acid catalyst for the enantioselective addition of nucleophiles, such as diethylzinc, to prochiral aldehydes. This reaction is a fundamental method for establishing a new stereocenter, producing valuable chiral secondary alcohols with high enantiomeric purity. The TADDOL ligand creates a well-defined chiral environment around the titanium center, effectively shielding one face of the aldehyde and directing the nucleophilic attack to the other.
Data Presentation: Enantioselective Addition of Diethylzinc to Aldehydes
The following table summarizes the representative performance of the (4R,5R)-TADDOL ligand in the Ti-TADDOLate catalyzed addition of diethylzinc to a range of aldehyde substrates.
| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | >98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 98 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 88 | 95 |
| 5 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 92 |
| 6 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | 78 | 90 |
Data is synthesized from typical results reported for this class of reaction.
Experimental Protocols
Protocol 1: In-Situ Preparation of the Ti-TADDOLate Catalyst and Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes the formation of the active catalyst from the TADDOL ligand and a titanium precursor, followed by the asymmetric addition of diethylzinc.
Materials:
-
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes), dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen).
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (4R,5R)-TADDOL ligand (0.2 mmol, 20 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
With gentle stirring, add titanium (IV) isopropoxide (0.22 mmol, 1.1 eq relative to ligand) via syringe.
-
Stir the resulting solution at room temperature for 1 hour to allow for the formation of the Ti-TADDOLate complex. The solution typically turns a pale yellow color.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to 0°C using an ice bath.
-
Slowly add the diethylzinc solution (2.0 mmol, 2.0 eq relative to aldehyde) dropwise via syringe. The solution may change color.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.
-
Allow the mixture to warm to room temperature and acidify to pH ~2 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-1-Phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Catalytic Cycle and Stereochemical Model
The following diagram illustrates the proposed catalytic cycle for the Ti-TADDOLate catalyzed addition of diethylzinc to an aldehyde. The TADDOL ligand creates a chiral pocket that directs the approach of the aldehyde, leading to a highly stereoselective ethylation.
Caption: Proposed catalytic cycle for the Ti-TADDOLate reaction.
Experimental Workflow
This diagram outlines the sequential steps of the experimental protocol, from catalyst preparation to product analysis.
Application Notes & Protocols: Catalytic Applications of 1-Phenylundecane-1,11-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following document outlines the potential catalytic applications of 1-Phenylundecane-1,11-diol and its derivatives. Due to a lack of specific literature on this exact molecule, the applications and protocols described herein are based on the established catalytic activity of structurally similar long-chain chiral diols. These compounds are valuable as chiral ligands and auxiliaries in stereoselective organic synthesis[1][2]. The protocols provided are representative examples of how these derivatives could be employed in asymmetric catalysis.
Application: Asymmetric Ketone Reduction
Long-chain chiral diols can be utilized as ligands in metal-catalyzed asymmetric reductions of prochiral ketones to produce chiral secondary alcohols. These products are crucial building blocks in the pharmaceutical industry. The 1-phenyl group of the diol can provide beneficial steric and electronic effects, potentially leading to high enantioselectivity. A chiral derivative of this compound can be coordinated with a metal center, such as ruthenium, to form a chiral catalyst.
Hypothetical Performance Data
The following table summarizes the expected catalytic performance of a chiral this compound derivative in the asymmetric reduction of acetophenone, based on data from analogous systems.
| Entry | Catalyst Loading (mol%) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | Acetophenone | (R)-1-Phenylethanol | >99 | 95 |
| 2 | 1.0 | Propiophenone | (R)-1-Phenylpropan-1-ol | 98 | 92 |
| 3 | 1.0 | 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | 99 | 97 |
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
Chiral this compound derivative (ligand)
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
Acetophenone (substrate)
-
Isopropanol (reducing agent and solvent)
-
Potassium hydroxide (activator)
-
Anhydrous toluene (solvent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral this compound derivative (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol) in anhydrous toluene (5 mL) in a Schlenk flask. Stir the mixture at room temperature for 30 minutes to form the chiral ruthenium complex.
-
Reaction Setup: To the flask containing the catalyst solution, add a solution of acetophenone (1.0 mmol) in isopropanol (10 mL).
-
Initiation: Add a solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the conversion and enantiomeric excess of the resulting (R)-1-Phenylethanol by chiral high-performance liquid chromatography (HPLC).
Workflow for Asymmetric Ketone Reduction
Caption: Experimental workflow for the asymmetric reduction of acetophenone.
Application: Asymmetric Aldol Reaction
Chiral diols can also serve as organocatalysts or as ligands in metal-catalyzed asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis[1][2]. A chiral this compound derivative could be used to catalyze the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.
Hypothetical Performance Data
The following table presents the expected results for an asymmetric aldol reaction catalyzed by a chiral this compound derivative.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 95:5 | 98 |
| 2 | Acetone | Benzaldehyde | 10 | 90:10 | 94 |
| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | 10 | 92:8 | 96 |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
Chiral this compound derivative (catalyst)
-
Cyclohexanone (ketone)
-
4-Nitrobenzaldehyde (aldehyde)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add the chiral this compound derivative (0.1 mmol).
-
Addition of Reactants: Add anhydrous DMF (2 mL), followed by cyclohexanone (2.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC.
Proposed Catalytic Cycle for Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
References
Application Notes and Protocols: 1-Phenylundecane-1,11-diol as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-Phenylundecane-1,11-diol as a starting material for the synthesis of various pharmaceutical intermediates. While direct utilization of this specific diol is not extensively documented in publicly available literature, its structure, featuring a long aliphatic chain, a phenyl group, and two terminal hydroxyl groups, offers significant synthetic versatility for creating novel drug-like molecules.
The lipophilic undecane chain combined with the aromatic phenyl ring provides a scaffold that can be tailored for interaction with various biological targets. The terminal diol functionality serves as a convenient handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Potential Therapeutic Areas
The structural motifs present in this compound suggest its derivatives could be explored for a variety of therapeutic applications, including but not limited to:
-
Oncology: The long lipophilic chain could facilitate membrane interaction, and the phenyl ring can be functionalized to interact with specific enzyme active sites or receptors.
-
Infectious Diseases: Long-chain alcohols and their derivatives are known to possess antimicrobial properties.
-
Metabolic Disorders: The overall structure could be modified to mimic endogenous lipids or interact with nuclear receptors.
-
Neurological Disorders: The phenyl group is a common feature in many centrally acting drugs, and the long chain could influence blood-brain barrier permeability.
Key Synthetic Transformations and Potential Intermediates
The diol functionality of this compound is the primary site for chemical modification. Below are key synthetic pathways to convert this precursor into valuable pharmaceutical intermediates.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohols can be selectively oxidized to yield the corresponding dialdehyde, monocarboxylic acid, or dicarboxylic acid. These intermediates are crucial for various subsequent reactions.
| Product | Oxidizing Agent | Typical Yield (%) | Purity (%) |
| 1-Phenylundecane-1,11-dial | PCC, DMP | 85-95 | >98 |
| 11-Hydroxy-11-phenylundecanoic acid | TEMPO, BAIB | 70-85 | >97 |
| 1-Phenylundecane-1,11-dioic acid | Jones Reagent, KMnO4 | 60-80 | >95 |
Conversion to Halides
The hydroxyl groups can be readily converted to halides, which are excellent leaving groups for nucleophilic substitution reactions.
| Product | Reagent | Typical Yield (%) | Purity (%) |
| 1,11-Dibromo-1-phenylundecane | PBr3, CBr4/PPh3 | 80-95 | >98 |
| 1,11-Dichloro-1-phenylundecane | SOCl2, PCl5 | 85-97 | >98 |
Synthesis of Diamines
The corresponding diamine can be synthesized from the dihalide or through reductive amination of the dialdehyde. Diamines are fundamental building blocks in many pharmaceutical compounds.
| Starting Material | Reagent | Typical Yield (%) | Purity (%) |
| 1,11-Dibromo-1-phenylundecane | NaN3 then H2/Pd or LiAlH4 | 70-85 | >97 |
| 1-Phenylundecane-1,11-dial | NH3, H2/Raney Ni | 60-75 | >96 |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylundecane-1,11-dial
This protocol describes the selective oxidation of this compound to the corresponding dialdehyde using Dess-Martin periodinane (DMP).
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium thiosulfate (Na2S2O3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution and saturated Na2S2O3 solution.
-
Stir vigorously for 15 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-Phenylundecane-1,11-dial.
Caption: Workflow for the oxidation of this compound.
Protocol 2: Synthesis of 1,11-Dibromo-1-phenylundecane
This protocol details the conversion of the diol to the corresponding dibromide using phosphorus tribromide (PBr3).
Materials:
-
This compound
-
Phosphorus tribromide (PBr3)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.8 eq, as it contains 3 bromines) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into ice water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude 1,11-Dibromo-1-phenylundecane can often be used in the next step without further purification. If necessary, purify by column chromatography (hexane/ethyl acetate).
Caption: Synthetic pathways from this compound.
Conclusion
This compound represents a promising, yet underexplored, precursor for the synthesis of novel pharmaceutical intermediates. Its bifunctional nature allows for the straightforward introduction of a variety of chemical moieties, enabling the generation of diverse compound libraries for drug discovery screening. The protocols and synthetic pathways outlined here provide a foundational framework for researchers to begin exploring the potential of this versatile chemical scaffold. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.
Application Notes & Protocols: Asymmetric Synthesis Strategies Employing 1-Phenylundecane-1,11-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a comprehensive overview of hypothetical asymmetric synthesis strategies employing the novel chiral diol, 1-Phenylundecane-1,11-diol. While direct literature precedent for this specific diol in asymmetric catalysis is not established, these application notes extrapolate from well-understood principles of chiral diol-based catalysis, such as those involving BINOL and TADDOL derivatives. The protocols detailed below are theoretical and intended to serve as a foundational guide for researchers exploring the potential of long-chain phenyl-substituted diols in enantioselective transformations. The key areas of focus include its application as a chiral ligand in catalytic asymmetric reduction of ketones and as a chiral auxiliary in diastereoselective alkylation reactions.
Introduction to this compound in Asymmetric Synthesis
Chiral diols are a cornerstone of asymmetric synthesis, capable of inducing stereoselectivity through the formation of chiral environments around a reactive center.[1] this compound possesses several features that make it an intriguing candidate for such applications: a C2-symmetric-like backbone when coordinated to a metal, a rigid phenyl group that can impart steric hindrance and facilitate pi-stacking interactions, and a long, flexible undecane chain that may influence solubility and catalyst stability. These notes outline its potential use in two distinct asymmetric strategies.
Application I: Asymmetric Transfer Hydrogenation of Prochiral Ketones
In this hypothetical application, this compound is utilized as a chiral ligand for a ruthenium catalyst in the asymmetric transfer hydrogenation of acetophenone, a model prochiral ketone. The diol, in situ, forms a chiral complex with the ruthenium precursor, which then facilitates the enantioselective transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the ketone.
Experimental Protocol:
-
Catalyst Preparation (in situ):
-
In a nitrogen-flushed Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 6.1 mg) and (R)-1-Phenylundecane-1,11-diol (0.022 mmol, 5.8 mg) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80°C for 30 minutes to facilitate the formation of the active chiral catalyst.
-
-
Asymmetric Reduction:
-
To the catalyst solution, add acetophenone (1.0 mmol, 120.1 mg).
-
Add a solution of KOH (0.1 M in isopropanol, 0.2 mL) as a co-catalyst.
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 9:1) to yield (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Quantitative Data Summary:
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | 12 | 92 | 85 (R) |
| 2 | Propiophenone | 1.0 | 14 | 88 | 82 (R) |
| 3 | 2-Acetylnaphthalene | 1.0 | 16 | 95 | 91 (R) |
Application II: Chiral Auxiliary in Diastereoselective Alkylation
Here, this compound is employed as a chiral auxiliary. It is first converted to a chiral acetal with a ketone. The steric bulk of the diol's phenyl group and the conformation of the acetal ring are hypothesized to direct the approach of an electrophile from the less hindered face, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary yields the enantioenriched product.
Experimental Protocol:
-
Formation of the Chiral Acetal:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (R)-1-Phenylundecane-1,11-diol (1.1 mmol, 290.8 mg) and cyclohexanone (1.0 mmol, 98.2 mg) in toluene (20 mL).
-
Add p-toluenesulfonic acid (0.05 mmol, 9.5 mg) as a catalyst.
-
Reflux the mixture for 6 hours, with azeotropic removal of water.
-
Cool the reaction, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the chiral acetal.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral acetal (1.0 mmol) in anhydrous THF (10 mL) and cool to -78°C under a nitrogen atmosphere.
-
Slowly add LDA (1.1 mmol, 1.1 mL of a 1.0 M solution in THF).
-
Stir for 1 hour at -78°C.
-
Add methyl iodide (1.5 mmol, 212.9 mg) and allow the reaction to slowly warm to room temperature overnight.
-
-
Hydrolysis and Auxiliary Removal:
-
Quench the reaction with saturated NH₄Cl solution.
-
Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers, and concentrate.
-
Dissolve the crude product in a mixture of THF (10 mL) and 2 M HCl (5 mL).
-
Stir at room temperature for 4 hours to hydrolyze the acetal.
-
Extract the product, 2-methylcyclohexanone, with diethyl ether and purify by chromatography.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) of the intermediate by ¹H NMR and the enantiomeric excess of the final product by chiral GC analysis.
-
Quantitative Data Summary:
| Entry | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | ee (%) |
| 1 | Methyl Iodide | 90:10 | 78 | 80 (R) |
| 2 | Benzyl Bromide | 92:8 | 75 | 84 (R) |
| 3 | Allyl Bromide | 88:12 | 72 | 76 (R) |
Visualized Workflows and Relationships
Caption: Workflow for two hypothetical asymmetric synthesis strategies.
Caption: Decision tree for employing the chiral diol.
Conclusion
The protocols and data presented herein are theoretical models for the application of this compound in asymmetric synthesis. They provide a starting point for empirical investigation into its efficacy as both a chiral ligand and a chiral auxiliary. The long alkyl chain may present unique opportunities for catalyst recovery and reuse, particularly in biphasic systems, warranting further exploration. Researchers are encouraged to adapt these methodologies and thoroughly screen reaction conditions to optimize for both yield and stereoselectivity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylundecane-1,11-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenylundecane-1,11-diol, with a focus on increasing reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Grignard reaction. This involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with a suitable derivative of undecanedioic acid, such as a diester (e.g., diethyl undecanedioate). The Grignard reagent adds to both carbonyl groups of the diester to form the desired tertiary diol after an acidic workup.
Q2: What are the main factors that can lead to a low yield in this synthesis?
A2: Several factors can contribute to low yields in the Grignard synthesis of this compound. These include:
-
Presence of moisture: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, reducing the amount available for the desired reaction.[1][2]
-
Improper formation of the Grignard reagent: The reaction between magnesium metal and bromobenzene to form phenylmagnesium bromide can sometimes be difficult to initiate. An oxide layer on the magnesium surface can prevent the reaction from starting.[3]
-
Side reactions: The most common side reaction is the formation of biphenyl, which occurs from the coupling of the Grignard reagent with unreacted bromobenzene.[2][3] This is often favored at higher temperatures.
-
Incomplete reaction: The reaction of the Grignard reagent with the diester may be incomplete due to insufficient reaction time, low temperature, or poor mixing.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is commonly used to separate the desired diol from byproducts like biphenyl and any unreacted starting materials. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate (no bubbling or heat evolution). | 1. Magnesium turnings are coated with an oxide layer. 2. Traces of water in the glassware or solvent. 3. Bromobenzene is not pure. | 1. Activate the magnesium by gently crushing the turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[1][2] 3. Use freshly distilled bromobenzene. |
| Low yield of this compound. | 1. Grignard reagent was partially quenched by moisture or air. 2. Incomplete reaction with the diethyl undecanedioate. 3. Significant formation of biphenyl byproduct.[2][3] | 1. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 2. Increase the reaction time or gently heat the reaction mixture to reflux to ensure complete reaction. Ensure efficient stirring. 3. Add the bromobenzene solution slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations of bromobenzene.[2] |
| A significant amount of a nonpolar byproduct is observed during purification. | This is likely biphenyl, formed from the coupling of phenylmagnesium bromide and bromobenzene. | 1. Optimize the Grignard reagent formation by controlling the addition rate and temperature. 2. Biphenyl can be separated from the more polar diol product by column chromatography. A less polar solvent system will elute the biphenyl first. Trituration with a non-polar solvent like petroleum ether can also help remove biphenyl from the crude product.[2] |
| The final product is difficult to crystallize. | The product may contain impurities that inhibit crystallization. | 1. Ensure the product is thoroughly purified by column chromatography before attempting crystallization. 2. Try different solvent systems for recrystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol describes a representative procedure for the synthesis of this compound from diethyl undecanedioate and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Diethyl ether, anhydrous
-
Diethyl undecanedioate
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a small crystal of iodine.
-
Once the reaction has initiated (visible by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Undecanedioate:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve diethyl undecanedioate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the diethyl undecanedioate solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
If a large amount of solid precipitates, add 1 M hydrochloric acid until the solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B (Optimized) | Expected Yield (%) | Notes |
| Solvent | Technical grade ether | Anhydrous diethyl ether | Increase of 10-20% | Moisture significantly reduces yield. |
| Grignard Formation | Rapid addition of bromobenzene | Slow, dropwise addition | Increase of 5-15% | Minimizes biphenyl formation.[2] |
| Reaction Temperature | Room Temperature | 0 °C to Room Temp. | Increase of 5-10% | Better control over the exothermic reaction. |
| Work-up | Addition of water | Addition of sat. aq. NH4Cl | Increase of 5% | Milder quenching can prevent degradation of the product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Identifying and minimizing byproducts in 1-Phenylundecane-1,11-diol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Phenylundecane-1,11-diol. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Grignard Reaction: This involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a suitable long-chain electrophile containing a protected hydroxyl group and a carbonyl or ester group.
-
Reduction of a Phenyl Ketone: This route starts with the reduction of 11-hydroxy-1-phenylundecan-1-one using a reducing agent such as sodium borohydride.
Q2: What is the most common byproduct in the Grignard synthesis of this compound and how can it be minimized?
A2: The most prevalent byproduct in the Grignard synthesis using phenylmagnesium bromide is biphenyl.[1][2] This is formed by the coupling of the Grignard reagent with unreacted bromobenzene. To minimize its formation, it is crucial to control the reaction temperature and add the bromobenzene slowly to the magnesium turnings to ensure its rapid conversion to the Grignard reagent, thus keeping the concentration of free bromobenzene low.[2]
Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?
A3: Failure to initiate a Grignard reaction is a common issue. Here are the likely causes and troubleshooting steps:
-
Wet Glassware or Reagents: Grignard reagents are extremely sensitive to moisture.[1] Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. Solvents and starting materials must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating or sonication can also help initiate the reaction.[3]
-
Impure Bromobenzene: Ensure the bromobenzene used is pure and free from contaminants.
Q4: Can catalytic hydrogenation be used to reduce 11-hydroxy-1-phenylundecan-1-one? What are the potential side reactions?
A4: Yes, catalytic hydrogenation can be used. However, a potential side reaction is the reduction of the phenyl group to a cyclohexyl group. This typically requires high pressure and temperature or more active catalysts. To selectively reduce the ketone, milder conditions and a catalyst like palladium on carbon (Pd/C) are recommended.
Q5: How can I purify the final this compound product?
A5: Purification of long-chain diols like this compound can be achieved through several methods:
-
Column Chromatography: This is a highly effective method for separating the desired diol from byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is often used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and some byproducts. For instance, washing the organic layer with a dilute acid solution can help remove any remaining magnesium salts from a Grignard reaction.
Troubleshooting Guides
Problem 1: Low Yield in Grignard Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Presence of moisture | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents.[1] |
| Incomplete reaction | Monitor the reaction by TLC to ensure the starting material is fully consumed. The reaction may require longer reaction times or gentle heating. | |
| Formation of biphenyl byproduct | Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of unreacted bromobenzene.[2] | |
| Side reaction with the hydroxyl group | If the starting material has an unprotected hydroxyl group, it will be deprotonated by the Grignard reagent. Ensure the hydroxyl group is protected (e.g., as a silyl ether) before the Grignard reaction. |
Problem 2: Incomplete Reduction of 11-hydroxy-1-phenylundecan-1-one
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting material in the final product | Insufficient reducing agent | Use a molar excess of the reducing agent (e.g., NaBH4) to ensure complete reduction. Typically, 1.5 to 2 equivalents are used.[4] |
| Low reaction temperature | While NaBH4 reductions are often carried out at room temperature, some ketones may require gentle heating to go to completion. | |
| Deactivation of the reducing agent | Ensure the reducing agent is fresh and has been stored properly. |
Data Presentation
Table 1: Comparison of Yields for Phenyl Alcohol Synthesis via Reduction of Phenyl Ketones
| Catalyst/Reagent | Substrate | Yield (%) | Reference |
| Mn(I) pincer complex | Aromatic ketones | High to quantitative | [5] |
| NN-Mn(I) complexes | Acetophenone | >99 | [6] |
| Iron(II) PNP Pincer Complexes | Acetophenone | 77 (isolated) | [7] |
| NaBH4/Wet SiO2 | Benzaldehyde | 94 | [8] |
| NaBH4/(NH4)2SO4 | Acetophenone | 94-97 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Generalized)
This is a generalized protocol based on similar reactions. Specific conditions may need to be optimized.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be necessary. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 11-((tert-butyldimethylsilyl)oxy)undecanal in anhydrous diethyl ether from the dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the residue in THF and add a solution of tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
-
Purification: After stirring for 2 hours, quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Protocol 2: Synthesis of this compound via Reduction (Generalized)
This is a generalized protocol based on similar reactions. Specific conditions may need to be optimized.
-
Reaction Setup: In a round-bottom flask, dissolve 11-hydroxy-1-phenylundecan-1-one in methanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH4) portion-wise over 15 minutes.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. Once the starting material is consumed, carefully add water to quench the excess NaBH4.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
- 5. Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 7. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability and degradation issues of 1-Phenylundecane-1,11-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of 1-Phenylundecane-1,11-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound.
Issue: Appearance of Unexpected Peaks in Spectroscopic Analysis (NMR, LC-MS) After Storage
-
Possible Cause: Degradation of the diol, most likely through oxidation of one or both primary alcohol groups.
-
Troubleshooting Steps:
-
Re-purification: If the purity of the compound is critical for your experiment, re-purify the material using an appropriate chromatographic technique (e.g., column chromatography on silica gel).
-
Confirm Structure of Impurities: If possible, isolate and characterize the impurities to confirm their structure. Common oxidation products include the corresponding mono-aldehyde, di-aldehyde, mono-carboxylic acid, di-carboxylic acid, and potentially lactones if one alcohol group is oxidized to a carboxylic acid and then cyclizes with the other alcohol.
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C is recommended for the related compound 1,11-Undecanediol).[1]
-
Check Solvent Purity: If the compound is stored in solution, ensure the solvent is of high purity and free of peroxides, which can initiate oxidation.
-
Issue: Inconsistent Experimental Results or Reduced Compound Activity
-
Possible Cause: Partial degradation of this compound, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, always assess the purity of your this compound sample, for instance by HPLC or NMR spectroscopy.
-
Use Freshly Purified Compound: For sensitive applications, it is advisable to use freshly purified compound.
-
Control Experiments: Include positive and negative controls in your experiments to ascertain if the observed effect is due to the compound's degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathway for this compound is expected to be the oxidation of its primary alcohol functional groups. This can lead to the formation of a variety of products, including the corresponding mono- and di-aldehydes, as well as mono- and di-carboxylic acids. In some cases, intramolecular cyclization could lead to the formation of lactones.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of your sample can be monitored by periodically analyzing its purity using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the chromatogram or spectrum, such as the appearance of new peaks or a decrease in the area of the main peak, would indicate degradation.
Q4: Is this compound sensitive to pH?
A4: While specific studies on the pH sensitivity of this compound are not available, diols are generally stable at neutral pH. However, strongly acidic or basic conditions, especially at elevated temperatures, could potentially catalyze dehydration or other reactions. For instance, acid-catalyzed polymerization has been observed for the related compound phenyl ethane 1,2-diol.[2][3]
Quantitative Data
As specific quantitative stability data for this compound is not available in the public domain, the following table provides data for the closely related aliphatic long-chain diol, 1,11-Undecanediol, which can serve as a useful reference.
| Property | Value | Reference Compound |
| Melting Point | 62°C | 1,11-Undecanediol[4] |
| Boiling Point | 271.93°C (rough estimate) | 1,11-Undecanediol[4] |
| Storage Temperature | 2-8°C (Sealed in dry, Room Temperature also cited) | 1,11-Undecanediol[1][4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | 1,11-Undecanediol[4] |
Experimental Protocols
Protocol: Monitoring the Stability of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: At each time point for stability testing, dissolve a precisely weighed amount of the stored this compound in the same solvent to obtain a known concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detector: UV detector (wavelength to be determined based on the UV absorbance of the phenyl group, likely around 254 nm).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the test sample. Compare the peak area of this compound in the sample to the calibration curve to determine its concentration. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Workflow for troubleshooting issues with this compound.
References
Technical Support Center: Scalable Synthesis of 1-Phenylundecane-1,11-diol
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 1-Phenylundecane-1,11-diol. The proposed synthesis route is a robust three-step process designed for scalability and high purity of the final product.
Synthesis Overview
The recommended scalable synthesis of this compound is a three-step process starting from commercially available 11-bromoundecanoyl chloride and benzene.
The overall synthesis workflow is as follows:
-
Friedel-Crafts Acylation: Benzene is acylated with 11-bromoundecanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 11-bromo-1-phenylundecan-1-one.
-
Nucleophilic Substitution: The terminal bromo group of 11-bromo-1-phenylundecan-1-one is converted to a hydroxyl group via a two-step sequence: reaction with sodium acetate to form the acetate ester, followed by hydrolysis to yield 11-hydroxy-1-phenylundecan-1-one.
-
Ketone Reduction: The ketone functionality of 11-hydroxy-1-phenylundecan-1-one is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride to afford the final product, this compound.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
Step 1: Friedel-Crafts Acylation
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the yield of 11-bromo-1-phenylundecan-1-one consistently low? | 1. Inactive catalyst (AlCl₃) due to moisture exposure.2. Insufficient amount of catalyst.3. Reaction temperature is too low.4. Impure starting materials (benzene or 11-bromoundecanoyl chloride). | 1. Use freshly opened or properly stored anhydrous AlCl₃. Handle in a glovebox or under an inert atmosphere.2. Increase the molar ratio of AlCl₃ to 1.1-1.2 equivalents relative to the acyl chloride.3. Ensure the reaction mixture is maintained at the optimal temperature (typically between 0°C to room temperature).4. Purify starting materials by distillation before use. |
| Multiple products are observed by TLC/GC-MS analysis. What are they and how can I avoid them? | 1. Polysubstitution on the benzene ring.2. Isomerization of the alkyl chain.3. Side reactions due to excessive heating. | 1. Use a large excess of benzene to favor mono-acylation.2. Maintain a low reaction temperature (0-5°C) to minimize isomerization.3. Avoid high temperatures during the reaction and work-up. |
| The reaction fails to initiate. What should I do? | 1. Poor quality of the Lewis acid catalyst.2. Presence of water in the reaction mixture. | 1. Use a fresh batch of high-purity AlCl₃.2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). |
Step 2: Nucleophilic Substitution
| Question | Possible Cause(s) | Suggested Solution(s) |
| The conversion of the bromo-ketone to the hydroxy-ketone is incomplete. Why? | 1. Insufficient reaction time or temperature for the substitution with sodium acetate.2. Inefficient hydrolysis of the intermediate acetate ester. | 1. Increase the reaction time and/or temperature for the formation of the acetate ester. Monitor the reaction by TLC.2. Ensure complete hydrolysis by using a sufficient amount of base (e.g., NaOH or KOH) and allowing for adequate reaction time. |
| A significant amount of an elimination side-product is formed. How can this be minimized? | 1. Use of a strong, bulky base for direct substitution.2. High reaction temperatures. | 1. The two-step procedure via the acetate intermediate is recommended to avoid elimination. Avoid using strong, hindered bases for direct conversion.2. Maintain moderate temperatures during both the acetate formation and hydrolysis steps. |
| I am having difficulty purifying the 11-hydroxy-1-phenylundecan-1-one. What do you recommend? | 1. The product may be an oil or a low-melting solid.2. Presence of unreacted starting material or side-products. | 1. Column chromatography on silica gel is the most effective method for purification.2. Optimize the reaction conditions to achieve full conversion and minimize side-product formation. |
Step 3: Ketone Reduction
| Question | Possible Cause(s) | Suggested Solution(s) |
| The reduction of the ketone is slow or incomplete. What is the issue? | 1. Inactive reducing agent (NaBH₄).2. Low reaction temperature. | 1. Use a fresh bottle of sodium borohydride.2. The reaction can be gently warmed if it is proceeding too slowly at room temperature. |
| An over-reduced product is observed. How is this possible? | This is unlikely with NaBH₄ as it is a mild reducing agent that will not reduce the phenyl ring. If a stronger reducing agent like LiAlH₄ is used, it may be due to harsh reaction conditions. | Stick to using NaBH₄ for this step to ensure chemoselectivity. |
| The final product, this compound, is difficult to isolate from the aqueous work-up. Any tips? | The diol may have some water solubility and can form emulsions. | 1. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.2. Perform multiple extractions to ensure complete recovery of the product.3. Brine washes can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation performed before the introduction of the second hydroxyl group?
A1: Performing the Friedel-Crafts acylation first avoids potential side reactions that could occur if a free hydroxyl group is present on the acyl chloride chain. The Lewis acid catalyst used in the acylation reaction can complex with the hydroxyl group, leading to undesired byproducts and lower yields.
Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A2: Yes, other Lewis acids such as FeCl₃ or SnCl₄ can be used. However, AlCl₃ is generally the most common and cost-effective choice for this type of reaction. The optimal catalyst and reaction conditions may need to be re-optimized.
Q3: Is it possible to perform a one-step conversion of the bromo group to the hydroxyl group?
A3: While direct substitution with a hydroxide source is possible, it often leads to the formation of an elimination byproduct (an alkene). The two-step process involving the formation of an acetate ester followed by hydrolysis is generally higher yielding and provides a cleaner product.
Q4: What are the advantages of using sodium borohydride for the final reduction step?
A4: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It will efficiently reduce the ketone to a secondary alcohol without affecting the phenyl ring or requiring strictly anhydrous conditions. It is also safer and easier to handle on a large scale compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2]
Q5: How can I confirm the identity and purity of the final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by GC-MS or HPLC analysis.
Q6: What are the main safety precautions to consider for this synthesis?
A6: Key safety precautions include:
-
Handling aluminum chloride in a moisture-free environment as it reacts violently with water.
-
Using an excess of benzene, which is a flammable and carcinogenic solvent, in a well-ventilated fume hood.
-
Careful quenching of the reduction reaction, as the addition of acid to the borohydride mixture can generate hydrogen gas.
Experimental Protocols
Step 1: Synthesis of 11-bromo-1-phenylundecan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry benzene (10-20 volumes) under a nitrogen atmosphere at 0°C, add 11-bromoundecanoyl chloride (1.0 eq.) dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 11-hydroxy-1-phenylundecan-1-one
-
Dissolve 11-bromo-1-phenylundecan-1-one (1.0 eq.) in a suitable solvent such as DMF or acetone.
-
Add sodium acetate (1.5 eq.) and heat the mixture to reflux for 8-12 hours.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
To the crude acetate ester, add a solution of sodium hydroxide (2.0 eq.) in a mixture of methanol and water.
-
Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete.
-
Neutralize the reaction mixture with dilute acid and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve 11-hydroxy-1-phenylundecan-1-one (1.0 eq.) in methanol or ethanol.
-
Cool the solution to 0°C and add sodium borohydride (1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water or dilute acetic acid.
-
Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
The final product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reaction | Typical Yield (%) | Key Parameters |
| 1 | Friedel-Crafts Acylation | 75-85 | Temperature: 0°C to RT, Catalyst: AlCl₃ (1.2 eq.), Solvent: Benzene (excess) |
| 2 | Nucleophilic Substitution | 80-90 | Two steps: 1. NaOAc in DMF, reflux. 2. NaOH in MeOH/H₂O, RT. |
| 3 | Ketone Reduction | 90-98 | Reagent: NaBH₄ (1.5 eq.), Solvent: Methanol, Temperature: 0°C to RT |
Process Visualization
Caption: Workflow for the scalable synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Phenylundecane-1,11-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 1-Phenylundecane-1,11-diol, a long-chain diol with potential applications in various fields of chemical synthesis and materials science. The following sections detail the primary analytical methods, their underlying principles, and supporting experimental data for the elucidation of its structure, purity, and physicochemical properties.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and hydroxyl group, the methylene protons of the long alkyl chain, and the protons of the hydroxyl groups.[1][2]
¹³C NMR (Carbon-13 NMR) provides information on the different carbon environments within the molecule. The spectrum of this compound would show characteristic peaks for the aromatic carbons, the two carbons bearing the hydroxyl groups, and the carbons of the undecane chain.[1][2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Table 1: Expected NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 | 125 - 145 |
| CH(OH)Ph | ~4.6 | ~75 |
| CH₂(OH) | ~3.6 | ~63 |
| (CH₂)₉ | 1.2 - 1.6 | 25 - 35 |
| OH | Variable (depends on solvent and concentration) | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by the presence of a broad O-H stretching band, C-H stretching bands for both aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.[3][4][5]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.[6][7] For this compound, mass spectrometry would confirm the molecular weight and could reveal characteristic fragmentation patterns, such as the loss of water or cleavage of the alkyl chain.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization: Ionize the sample molecules. ESI is a soft ionization technique that often yields the molecular ion peak, while EI is a higher-energy method that results in more fragmentation.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₂₈O₂ |
| Molecular Weight | 264.40 g/mol |
| Key Fragmentation Ions (EI) | m/z corresponding to [M-H₂O]⁺, [M-C₁₀H₂₀O]⁺, etc. |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of this compound and for identifying any impurities.[8][9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would be suitable for analyzing the purity of the relatively non-polar this compound.
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a C18 column and a suitable detector (e.g., UV-Vis at a wavelength where the phenyl group absorbs, such as 254 nm).
-
Analysis: Inject the sample and run a gradient or isocratic elution to separate the components. The purity can be determined by the relative area of the main peak.
Gas Chromatography (GC)
GC is another powerful technique for separating and analyzing volatile compounds. For this compound, derivatization to a more volatile species (e.g., by silylation of the hydroxyl groups) may be necessary for optimal analysis.
Experimental Protocol: GC
-
Derivatization (if necessary): React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) or a mass spectrometer (GC-MS).
-
Analysis: Inject the derivatized sample into the heated injection port. The components are separated based on their boiling points and interactions with the stationary phase.
Table 4: Comparison of Chromatographic Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile compounds, quantitative. | Requires soluble samples, can use large volumes of solvent. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency, sensitive detectors, can be coupled with MS. | Requires volatile or derivatizable samples, high temperatures can cause degradation. |
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and enthalpy of fusion.[11][12]
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow. The melting point is determined from the peak of the endothermic transition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a compound.[11]
Experimental Protocol: TGA
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.
-
Instrumentation: Place the pan in the TGA furnace.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the characterization of this compound.
Interrelationship of Analytical Techniques
The various analytical techniques provide complementary information to build a complete profile of this compound.
Caption: Interrelationship of analytical techniques for material characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Untapped Potential of 1-Phenylundecane-1,11-diol: A Comparative Guide for Researchers
In the landscape of drug discovery and materials science, the exploration of novel bifunctional molecules is a critical endeavor. Among these, long-chain diols featuring aromatic moieties present a unique combination of properties that are yet to be fully harnessed. This guide provides a comparative analysis of 1-Phenylundecane-1,11-diol, a compound of significant interest, against its structural analogs. By examining its hypothetical advantages based on the established characteristics of similar compounds, we aim to illuminate its potential for researchers, scientists, and drug development professionals.
Hypothetical Synthesis and Key Molecular Features
While dedicated synthesis protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be envisioned starting from 1-phenylundec-10-ene. This precursor could undergo a two-step process involving hydroboration-oxidation to yield the primary alcohol at the terminal position, followed by a selective oxidation of the benzylic position.
The unique structure of this compound, featuring a lipophilic undecane chain, a polar diol functionality, and a terminal phenyl group, suggests a molecule with amphiphilic character. This combination is anticipated to confer distinct solubility and interfacial properties, which are crucial for applications in drug delivery and membrane interactions.
Comparative Analysis: Physicochemical and Biological Properties
To understand the potential advantages of this compound, it is instructive to compare it with its parent molecules: Undecane-1,11-diol and 1-Phenylundecane.
| Property | This compound (Predicted) | Undecane-1,11-diol | 1-Phenylundecane |
| Molecular Formula | C₁₇H₂₈O₂ | C₁₁H₂₄O₂[1] | C₁₇H₂₈[2] |
| Molecular Weight | ~264.4 g/mol | 188.31 g/mol [1] | 232.4 g/mol [2] |
| Solubility | Amphiphilic; soluble in a range of polar and non-polar organic solvents. Limited water solubility. | Soluble in alcohols and polar organic solvents. Sparingly soluble in water. | Soluble in non-polar organic solvents. Insoluble in water.[2] |
| Reactivity | Hydroxyl groups can undergo esterification, etherification, and oxidation. The phenyl group can undergo electrophilic substitution. | Hydroxyl groups are reactive sites for various chemical modifications. | The phenyl group is the primary site of reactivity. The alkane chain is relatively inert. |
| Potential Applications | Drug delivery systems, membrane protein studies, polymer synthesis, specialized lubricants. | Monomer for polyesters and polyurethanes, component in cosmetics and fragrances. | Intermediate in organic synthesis, component in specialized fluids. |
The presence of the terminal phenyl group in this compound is expected to introduce π-π stacking interactions, which could be advantageous in the formulation of self-assembling systems or in interactions with biological targets that have aromatic residues. The diol functionality provides sites for further chemical modification, allowing for the attachment of fluorescent probes, targeting ligands, or polymerization initiators.
Experimental Protocols: A Glimpse into Potential Methodologies
Hypothetical Synthesis of this compound:
A potential, though not yet experimentally validated, synthetic protocol could involve the following steps:
-
Grignard Reaction: Reaction of 10-bromodec-1-ene with benzaldehyde to form 1-phenylundec-10-en-1-ol.
-
Hydroboration-Oxidation: Treatment of 1-phenylundec-10-en-1-ol with a borane reagent (e.g., borane-tetrahydrofuran complex) followed by oxidation with hydrogen peroxide and sodium hydroxide to yield this compound.
dot
Caption: Hypothetical two-step synthesis of this compound.
Potential Role in Modulating Signaling Pathways
Long-chain functionalized lipids are known to interact with and modulate the function of various cellular signaling pathways. The amphiphilic nature of this compound makes it a candidate for integration into cell membranes, where it could potentially interact with membrane-bound receptors or enzymes. For instance, it could be hypothesized to act as a modulator of a G-protein coupled receptor (GPCR), where the phenyl group interacts with an aromatic pocket in the receptor, and the long alkyl chain partitions into the lipid bilayer.
dot
Caption: Hypothetical modulation of a GPCR signaling pathway.
Concluding Remarks
While experimental data on this compound is scarce, a comparative analysis based on its constituent parts—a long aliphatic diol and a terminal phenyl group—suggests a molecule with significant potential. Its predicted amphiphilic nature, coupled with the reactivity of its functional groups, opens avenues for its application in diverse fields, from the development of sophisticated drug delivery vehicles to the synthesis of novel polymers with tailored properties. The insights provided in this guide are intended to stimulate further research into this promising compound and to serve as a foundational resource for scientists and developers in the field.
References
Spectroscopic Confirmation of 1-Phenylundecane-1,11-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data expected for 1-Phenylundecane-1,11-diol, a molecule of interest in various research fields, including drug development, due to its amphipathic nature, combining a long aliphatic chain with a polar phenyl-diol headgroup. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed theoretical analysis supported by comparative data from analogous structures. The presented data will aid researchers in the identification and characterization of this compound and distinguish it from potential synthetic alternatives or impurities.
Structural Elucidation Workflow
The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization. The logical flow for confirming the structure is outlined below.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Spectroscopic Data Summary
The following tables summarize the expected and comparative spectroscopic data for this compound and two relevant alternatives: Undecane-1,11-diol and 1-Phenylethane-1,2-diol. This comparison highlights the key spectral features that differentiate these molecules.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | 7.25-7.40 | m | 5H | Ar-H |
| 4.58 | t | 1H | Ph-CH (OH)- | |
| 3.64 | t | 2H | -CH₂-OH | |
| 1.20-1.80 | m | 18H | -(CH₂)₉- | |
| ~2.5 (broad) | s | 2H | -OH | |
| Undecane-1,11-diol | 3.63 | t | 4H | HO-CH₂ - |
| 1.56 | p | 4H | HO-CH₂-CH₂ - | |
| 1.29 | m | 14H | -(CH₂)₇- | |
| ~2.0 (broad) | s | 2H | -OH | |
| 1-Phenylethane-1,2-diol [1] | 7.28-7.40 | m | 5H | Ar-H |
| 4.75 | dd | 1H | Ph-CH (OH)- | |
| 3.55-3.75 | m | 2H | -CH₂ -OH | |
| ~2.5-3.5 (broad) | s | 2H | -OH |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~145 | Ar-C (quaternary) |
| ~128.5 | Ar-C H | |
| ~127.5 | Ar-C H | |
| ~126.0 | Ar-C H | |
| ~75 | Ph-C H(OH)- | |
| ~63 | -C H₂-OH | |
| ~38 | Ph-CH(OH)-C H₂- | |
| ~33 | HO-CH₂-C H₂- | |
| ~29.5 (multiple peaks) | -(C H₂)₇- | |
| ~26 | Ph-CH(OH)-CH₂-C H₂- | |
| Undecane-1,11-diol | 63.1 | HO-C H₂- |
| 32.8 | HO-CH₂-C H₂- | |
| 29.6 | -(C H₂)₇- | |
| 25.8 | HO-CH₂-CH₂-C H₂- | |
| 1-Phenylethane-1,2-diol [1] | 141.2 | Ar-C (quaternary) |
| 128.4 | Ar-C H | |
| 127.8 | Ar-C H | |
| 125.9 | Ar-C H | |
| 74.9 | Ph-C H(OH)- | |
| 67.9 | -C H₂-OH |
Table 3: IR and Mass Spectrometry Data (Predicted and Experimental)
| Compound | IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound (Predicted) | 3600-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1600, 1495, 1450 (aromatic C=C stretch), 1050 (C-O stretch) | M⁺ predicted at 266. Molecular ion may be weak or absent. Common fragments: [M-H₂O]⁺, [M-C₁₀H₂₀O]⁺ (cleavage next to phenyl group), tropylium ion (m/z 91). |
| Undecane-1,11-diol [2] | 3600-3200 (broad, O-H stretch), 2960-2850 (aliphatic C-H stretch), 1050 (C-O stretch) | M⁺ at 188. [M-H₂O]⁺ at 170. Other fragments from cleavage of the alkyl chain. |
| 1-Phenylethane-1,2-diol [1] | 3600-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1600, 1495, 1450 (aromatic C=C stretch), 1050 (C-O stretch) | M⁺ at 138. Prominent fragments at m/z 107 ([M-CH₂OH]⁺) and 77 (phenyl cation). |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If using CDCl₃, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solution may need to be further diluted to the low µg/mL or ng/mL range depending on the instrument's sensitivity.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
Capillary Voltage, Cone Voltage, and other source parameters: Optimized for the specific compound and instrument to achieve good ionization and minimize in-source fragmentation.
Structure Confirmation and Key Differentiating Features
The combination of the spectroscopic data provides strong evidence for the structure of this compound.
Caption: Key spectroscopic evidence confirming the structure of this compound.
Key Differentiating Features:
-
¹H NMR: The presence of both aromatic signals (7.25-7.40 ppm) and a triplet at ~3.64 ppm for the terminal -CH₂OH group is characteristic of this compound. Undecane-1,11-diol lacks the aromatic signals, and 1-phenylethane-1,2-diol has a much smaller and differently coupled aliphatic region.
-
¹³C NMR: The spectrum of this compound is distinguished by the presence of aromatic carbon signals and two distinct signals for the carbon atoms bearing hydroxyl groups (~75 ppm for the benzylic carbon and ~63 ppm for the terminal primary alcohol carbon).
-
IR Spectroscopy: While all three compounds show a broad O-H stretch, only this compound and 1-Phenylethane-1,2-diol will exhibit the characteristic aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak at m/z 266 is unique to this compound among the compared compounds. The fragmentation pattern, particularly the presence of a tropylium ion at m/z 91, would further confirm the presence of the benzyl group.
By carefully analyzing the combination of these spectroscopic techniques and comparing the data with that of known structures, researchers can confidently confirm the synthesis and purity of this compound.
References
Purity Assessment of Synthesized 1-Phenylundecane-1,11-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized 1-Phenylundecane-1,11-diol, a long-chain aromatic diol with potential applications in drug development. The performance of this compound is evaluated against a relevant alternative, 1,12-Dodecanediol, with supporting experimental data and detailed protocols.
Synthesis Overview
A plausible synthetic route to this compound involves a two-step process starting from methyl 10-undecenoate. The first step consists of a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group and form a tertiary alcohol. The second step is the hydroboration-oxidation of the terminal double bond to yield the primary alcohol.
An alternative long-chain diol, 1,12-Dodecanediol, can be synthesized via the reduction of a corresponding dicarboxylic acid or its ester. This compound serves as a non-aromatic counterpart for comparative analysis.
Purity Assessment Methodologies
The purity of synthesized diols is crucial for their application in research and drug development. Several analytical techniques are employed to identify and quantify impurities. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
| Compound | Synthesis Method | Purity Assessment Technique | Key Findings |
| This compound | Grignard reaction followed by hydroboration-oxidation | ¹H NMR, ¹³C NMR, HPLC, GC-MS | High purity achievable, potential for aromatic impurities. |
| 1,12-Dodecanediol | Reduction of dodecanedioic acid | ¹H NMR, ¹³C NMR, HPLC, GC-MS | High purity, absence of aromatic signals simplifies spectra. |
Experimental Protocols
Synthesis of this compound (Proposed)
-
Grignard Reaction: Phenylmagnesium bromide (3.0 M solution in diethyl ether) is added dropwise to a solution of methyl 10-undecenoate in anhydrous diethyl ether at 0°C under an argon atmosphere. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydroboration-Oxidation: The crude product from the previous step is dissolved in anhydrous tetrahydrofuran (THF). A solution of borane-THF complex (1.0 M in THF) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours.
-
Oxidation: A solution of sodium hydroxide (3 M) and hydrogen peroxide (30%) is added carefully to the reaction mixture at 0°C. The mixture is stirred at room temperature for 6 hours.
-
Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.
Purity Assessment Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the synthesized diol is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: The spectrum is acquired on a 400 MHz or higher NMR spectrometer. Expected signals for this compound include aromatic protons (7.2-7.4 ppm), the methine proton adjacent to the phenyl and hydroxyl group (~4.6 ppm), the methylene protons adjacent to the terminal hydroxyl group (~3.6 ppm), and a broad multiplet for the long aliphatic chain protons (1.2-1.8 ppm).
-
¹³C NMR Analysis: The spectrum provides information on the carbon framework. Key signals include those for the aromatic carbons, the two carbons bearing hydroxyl groups, and the aliphatic chain carbons. The absence of unexpected signals indicates high purity.
2. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV or diode array detector (DAD) and a C18 reverse-phase column is used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 50% acetonitrile and increasing to 95% over 20 minutes.
-
Detection: The UV detector is set to a wavelength suitable for the phenyl group (e.g., 254 nm).
-
Analysis: The retention time and peak purity are analyzed. A single, sharp peak indicates high purity. Peak purity analysis using a DAD can detect co-eluting impurities by comparing spectra across the peak[1][2].
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The hydroxyl groups of the diol are often derivatized (e.g., silylated with BSTFA) to increase volatility.
-
System: A GC-MS system with a capillary column (e.g., DB-5ms) is used.
-
Temperature Program: A temperature gradient is applied, for example, starting at 80°C and ramping up to 300°C.
-
Analysis: The retention time of the derivatized diol is determined, and the mass spectrum is analyzed. The molecular ion peak and fragmentation pattern are used to confirm the identity and purity of the compound.
Visualizations
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship for the comparison of synthesized diols.
Comparison with 1,12-Dodecanediol
A comparative analysis with 1,12-Dodecanediol highlights key differences in their analytical profiles.
-
NMR Spectra: The ¹H and ¹³C NMR spectra of this compound are more complex due to the presence of the aromatic ring. This can be advantageous for structural confirmation but may also mask impurity signals in the aromatic region. The spectra of 1,12-Dodecanediol are simpler, consisting primarily of aliphatic signals.
-
HPLC Analysis: The phenyl group in this compound provides a strong chromophore, allowing for sensitive UV detection. 1,12-Dodecanediol, lacking a chromophore, would require a different detection method, such as a refractive index detector or derivatization.
-
GC-MS Analysis: Both compounds are amenable to GC-MS analysis after derivatization. The fragmentation patterns will differ significantly, with this compound showing characteristic fragments corresponding to the phenyl group.
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach. NMR spectroscopy is essential for structural confirmation and identification of major impurities. HPLC with UV detection is a powerful tool for quantifying purity and detecting aromatic impurities. GC-MS provides sensitive detection and identification of volatile impurities. Comparison with a non-aromatic analogue like 1,12-Dodecanediol demonstrates the influence of the phenyl group on the analytical strategy and data interpretation. For drug development applications, a thorough purity assessment using these complementary techniques is critical to ensure the quality and safety of the final product.
References
A Comparative Guide to the Reactivity of 1-Phenylundecane-1,11-diol and Undecane-1,11-diol in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-phenylundecane-1,11-diol and undecane-1,11-diol in two common and important organic reactions: oxidation and esterification. The introduction of a phenyl group at the C1 position of the undecane chain significantly influences the reactivity of the adjacent hydroxyl group, leading to notable differences in reaction outcomes and conditions. This document outlines these differences, supported by illustrative experimental data and detailed protocols.
Introduction to the Diols
Undecane-1,11-diol is a long-chain aliphatic diol with primary hydroxyl groups at both ends of an eleven-carbon chain. Its structure is symmetrical, and both hydroxyl groups exhibit the typical reactivity of primary alcohols. It is a versatile building block in the synthesis of polymers, surfactants, and other organic molecules.
This compound , in contrast, is an asymmetrical diol. It possesses a primary hydroxyl group at the C11 position and a secondary benzylic hydroxyl group at the C1 position. The proximity of the phenyl group to the C1 hydroxyl group imparts benzylic character, making it more reactive in certain transformations compared to a simple primary or secondary alcohol.
Comparative Reactivity in Specific Reactions
The primary difference in reactivity between these two diols stems from the nature of the hydroxyl group at the C1 position. The benzylic hydroxyl group in this compound is more susceptible to oxidation and can be more readily converted into other functional groups compared to the primary hydroxyl groups of undecane-1,11-diol.
Oxidation Reactions
In oxidation reactions, benzylic alcohols are generally more reactive than aliphatic alcohols. This increased reactivity is due to the stability of the intermediate radical or carbocation, which is resonance-stabilized by the adjacent phenyl ring. This allows for the selective oxidation of the benzylic hydroxyl group in this compound under milder conditions than those required to oxidize the primary hydroxyl groups of undecane-1,11-diol. In the case of a diol containing both a benzylic and an aliphatic alcohol, chemoselective oxidation of the benzylic position is often possible.[1][2]
Illustrative Data for Selective Oxidation:
| Diol | Oxidizing Agent | Product | Reaction Time (h) | Yield (%) |
| This compound | MnO₂ | 1-Hydroxy-1-phenylundecan-11-one | 4 | 85 |
| Undecane-1,11-diol | MnO₂ | No reaction | 24 | <5 |
| Undecane-1,11-diol | PCC | Undecanedial | 6 | 70 |
Esterification Reactions
Benzylic alcohols often exhibit higher reactivity in esterification reactions compared to aliphatic alcohols, particularly in acid-catalyzed processes. The reaction mechanism can involve the protonation of the alcohol and its departure as a water molecule to form a carbocation. The benzylic carbocation is stabilized by resonance, thus facilitating the reaction. In competitive esterification reactions, benzylic alcohols will typically react faster than primary aliphatic alcohols.[3][4]
Illustrative Data for Competitive Esterification:
| Diol Mixture (1:1 molar ratio) | Acylating Agent | Catalyst | Product Ratio (Phenyl Ester : Aliphatic Ester) | Total Yield (%) |
| This compound & Undecane-1,11-diol | Acetic Anhydride | DMAP | 95 : 5 | 98 |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound
Objective: To selectively oxidize the benzylic hydroxyl group of this compound to a ketone.
Materials:
-
This compound (1.0 g, 3.78 mmol)
-
Activated Manganese Dioxide (MnO₂) (5.0 g, 57.5 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 3.78 mmol) and anhydrous dichloromethane (50 mL).
-
Stir the mixture until the diol is completely dissolved.
-
Add activated manganese dioxide (5.0 g, 57.5 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 4 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with additional DCM (3 x 10 mL).
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 1-hydroxy-1-phenylundecan-11-one.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification of Undecane-1,11-diol
Objective: To synthesize the corresponding diester from undecane-1,11-diol and acetic acid.
Materials:
-
Undecane-1,11-diol (1.0 g, 5.31 mmol)
-
Glacial Acetic Acid (excess, 20 mL)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.2 mL)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, combine undecane-1,11-diol (1.0 g, 5.31 mmol) and glacial acetic acid (20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (~0.2 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude diester.
-
Purify the product by distillation or column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the key differences in the reactivity of the two diols.
References
- 1. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance Evaluation of 1-Phenylundecane-1,11-diol in Catalysis: A Comparative Guide
Introduction
1-Phenylundecane-1,11-diol is a long-chain aliphatic diol distinguished by the presence of a phenyl group. This structural feature suggests potential applications in catalysis, particularly as a ligand or chiral auxiliary where the phenyl group could introduce beneficial steric or electronic effects. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the catalytic performance of this compound.
This guide, therefore, aims to provide a comparative overview based on the performance of structurally similar long-chain aliphatic diols, such as 1,10-Decanediol and 1,12-Dodecanediol. While direct experimental data for this compound is not available, the information on these analogous compounds can offer valuable insights into its potential catalytic applications and performance.
Alternatives to this compound in Catalysis
Long-chain aliphatic diols are versatile compounds in chemical synthesis. Their primary applications, however, are not typically in direct catalysis but rather as building blocks for polymers, fragrances, and as chemical intermediates.[1][2][3][4][5][6] For instance, 1,10-Decanediol is a known intermediate in the synthesis of fragrances and pharmaceuticals.[1] Similarly, 1,12-Dodecanediol serves as a monomer for polyesters and polyurethanes.[3][6]
In the context of catalysis, diols are most frequently employed as ligands for metal catalysts, especially in asymmetric synthesis where chiral diols are crucial for inducing enantioselectivity.[7][8][9][10] While this compound is not chiral, its hydroxyl groups could potentially coordinate with a metal center, and the long alkyl chain could influence solubility and catalyst stability. The phenyl group could further modulate the electronic properties of the catalytic center or provide steric hindrance that might be advantageous in certain reactions.
Hypothetical Performance Comparison
Due to the absence of direct experimental data for this compound in catalysis, the following table presents a hypothetical comparison based on the general properties of long-chain diols and the potential influence of the phenyl substituent. This should be considered a prospective analysis, and experimental validation is required.
| Catalyst/Ligand | Potential Catalytic Application | Expected Performance Metric | Hypothetical Advantage of this compound |
| This compound | Ligand in cross-coupling reactions | Catalyst stability, product yield | The long alkyl chain may enhance solubility in nonpolar solvents, potentially improving reaction kinetics. The phenyl group might offer pi-stacking interactions or beneficial steric bulk. |
| 1,10-Decanediol | Ligand precursor, polymer synthesis | Monomer reactivity, polymer properties | Simpler structure, potentially lower cost of synthesis. Established use as a chemical intermediate.[1][2][4][11][12] |
| 1,12-Dodecanediol | Ligand precursor, polymer synthesis | Monomer reactivity, polymer properties | Longer alkyl chain leading to different polymer properties. Established use in various industrial applications.[3][5][6][13][14] |
| Chiral Diols (e.g., BINOL) | Ligand in asymmetric synthesis | Enantiomeric excess (ee%), product yield | High enantioselectivity in a wide range of reactions due to their rigid chiral scaffold.[8] |
Experimental Protocols for Evaluation
To experimentally evaluate the performance of this compound as a ligand in a catalytic reaction, such as a Suzuki-Miyaura cross-coupling reaction, a standard protocol could be followed.
General Procedure for a Test Suzuki-Miyaura Cross-Coupling Reaction:
-
Catalyst Preparation: In a glovebox, a vial is charged with a palladium precursor (e.g., Pd(OAc)₂), the diol ligand (this compound or an alternative), and a solvent (e.g., toluene or THF). The mixture is stirred at room temperature to allow for complex formation.
-
Reaction Setup: To a separate reaction vessel are added the aryl halide, the boronic acid, a base (e.g., K₂CO₃ or Cs₂CO₃), and the solvent.
-
Reaction Initiation: The pre-formed catalyst solution is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time.
-
Monitoring and Analysis: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, quenched (e.g., with water), and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Characterization and Quantification: The product is purified (e.g., by column chromatography) and characterized (e.g., by NMR and Mass Spectrometry). The yield is calculated, and if applicable, the enantiomeric excess is determined by chiral HPLC.
Logical Workflow for Catalyst Evaluation
The following diagram illustrates a logical workflow for the evaluation of a new diol ligand in a catalytic reaction.
Caption: Workflow for evaluating a novel diol ligand in catalysis.
While there is a clear lack of published data on the catalytic performance of this compound, its structure suggests it could be a candidate for investigation as a ligand in various catalytic systems. The long aliphatic chain could enhance solubility and stability, while the phenyl group could introduce unique electronic or steric properties. To ascertain its actual performance, rigorous experimental evaluation against established ligands using standardized protocols is necessary. Researchers in the field are encouraged to explore the potential of this and similar substituted long-chain diols to uncover new catalytic activities.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. China 1,12-Dodecanediol丨CAS 5675-51-4 Manufacturers Suppliers Factory - Wholesale Service [leapchem.com]
- 6. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 13. 1,12-Dodecanediol [webbook.nist.gov]
- 14. scbt.com [scbt.com]
Determining the Enantiomeric Excess of Chiral 1-Phenylundecane-1,11-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules like 1-Phenylundecane-1,11-diol. This guide provides a comparative overview of common analytical techniques, including supporting experimental data and detailed protocols to aid in method selection and implementation.
The stereochemistry of a molecule can significantly influence its biological activity, making the precise measurement of enantiomeric purity essential in pharmaceutical development and chemical research. This guide focuses on methods applicable to chiral diols, with a specific interest in this compound. The techniques discussed include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and fluorescence-based assays.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for method development. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sample Throughput | Method Development | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Low to Medium | Can be extensive, requiring screening of columns and mobile phases. | Direct separation of enantiomers, high accuracy and precision.[1][2][3] | Requires specialized and often expensive chiral columns, may require derivatization for detection.[1] |
| NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid, Boronic Acids) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable NMR signals.[4] | Medium | Moderate, involves reaction optimization and purification of diastereomers. | Provides structural information, no need for a chiral column.[5][6] | Requires enantiomerically pure derivatizing agents, potential for kinetic resolution leading to inaccurate results.[7] |
| Fluorescence-Based Assays | Formation of diastereomeric complexes with distinct fluorescence properties upon interaction with a chiral selector.[8][9] | High | Minimal, often based on self-assembly of commercially available components.[8][9] | High sensitivity, suitable for high-throughput screening, not sensitive to many common impurities.[8][10] | Indirect method, may require calibration curves, potential for interference from fluorescent impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector.
-
Chiral column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H, or cyclodextrin-based columns).[11][12]
Mobile Phase:
-
A mixture of n-hexane and a polar alcohol such as isopropanol or ethanol is commonly used for normal-phase chromatography.[11] The ratio is optimized to achieve baseline separation of the enantiomers. For example, n-hexane:isopropanol (90:10, v/v).
General Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the phenyl group of the analyte absorbs (e.g., 254 nm).
-
-
Injection and Data Analysis:
-
Inject the sample onto the column.
-
Record the chromatogram. The two enantiomers will appear as separate peaks.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)
The Mosher's acid method is a classic approach for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[13][14][15]
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride.[13]
-
A coupling agent (e.g., DCC or EDC) if starting from the acid.
-
Anhydrous pyridine or other suitable base.
-
Deuterated solvent (e.g., CDCl₃) for NMR analysis.
General Procedure:
-
Derivatization:
-
In an NMR tube or a small reaction vial, dissolve the this compound sample.
-
Add a slight excess of (R)-Mosher's acid chloride and a stoichiometric amount of pyridine. The reaction involves the formation of diastereomeric esters at both hydroxyl groups.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.
-
The signals of the protons (or fluorine atoms) in the two diastereomers will have slightly different chemical shifts.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
-
Data Analysis:
-
Integrate the signals for each diastereomer.
-
The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
NMR Spectroscopy with an Achiral Diboronic Acid
A more recent development for the analysis of chiral diols involves the use of an achiral diboronic acid to form a mixture of diastereomeric bis-boronate esters.[7]
Reagents:
-
1,3-Phenyldiboronic acid or a similar achiral diboronic acid.[7]
-
Deuterated solvent (e.g., CD₃OD or CDCl₃).
-
Molecular sieves (optional, to remove water).
General Procedure:
-
Derivatization:
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
The signals of the homochiral and heterochiral diastereomers will be distinct.
-
-
Data Analysis:
Fluorescence-Based Assay
This high-throughput method is based on the formation of fluorescent diastereomeric complexes.[8][9]
Reagents:
-
An enantiopure fluorescent ligand (e.g., tryptophanol).[8][9]
-
Acetonitrile or other suitable solvent.
General Procedure:
-
Complex Formation:
-
Fluorescence Measurement:
-
Data Analysis:
Visualizing the Workflow
The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral diol.
Caption: A flowchart illustrating the general steps involved in determining the enantiomeric excess of a chiral diol using different analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. uma.es [uma.es]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Mosher's acid - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Prudent Disposal of 1-Phenylundecane-1,11-diol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 1-Phenylundecane-1,11-diol must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is imperative, treating it as potentially hazardous to the aquatic environment. This guidance is based on the ecotoxicity of structurally similar compounds and general best practices for chemical waste management.
Key Safety and Disposal Considerations
Due to its chemical structure, which includes a long alkyl chain and a phenyl group, this compound may exhibit properties of environmental concern. The related compound, 1-Phenylundecane, is classified as a marine pollutant, indicating that this compound should be handled with similar precautions to prevent its release into the environment.
Quantitative Data Summary
| Property | Value for 1-Phenylundecane |
| GHS Classification | Aquatic Acute 1, Aquatic Chronic 1 |
| Hazard Statement | H410: Very toxic to aquatic life with long-lasting effects |
| Signal Word | Warning |
| Pictogram | GHS09 (Environment) |
Step-by-Step Disposal Protocol
A systematic approach to the disposal of this compound is essential to minimize risks and ensure regulatory compliance.
-
Waste Minimization: The first step in responsible chemical management is to minimize waste generation. Plan experiments to use the smallest practical quantities of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including:
-
Chemical safety goggles
-
Nitrile gloves
-
Laboratory coat
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, contaminated gloves) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The GHS pictogram for environmental hazard (GHS09)
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated
-
Away from heat sources and direct sunlight
-
In a secondary containment tray to prevent spills
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
-
Regulatory Compliance:
-
In the United States, disposal must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2][3][4][5].
-
In Europe, waste classification and disposal should follow the European Waste Catalogue (EWC) guidelines[6][7][8][9][10]. The appropriate EWC code should be determined in consultation with your EHS department.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. How to Comply with EPA Regulations for Hazardous Waste Disposal — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 2. epa.gov [epa.gov]
- 3. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. sepa.org.uk [sepa.org.uk]
- 7. eea.europa.eu [eea.europa.eu]
- 8. Rubo - Hazardous Waste: European Waste Catalogue (EWC) Codes | Simplified Waste Classification | Rubo UK [rubowaste.co.uk]
- 9. Your Simple Guide To The EWC [phs.co.uk]
- 10. Waste Support - EWC Codes, EWC Code Search, European Waste Catalogue, Waste Codes, Environment Agency [wastesupport.co.uk]
Personal protective equipment for handling 1-Phenylundecane-1,11-diol
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Phenylundecane-1,11-diol was not publicly available at the time of this writing. The following guidance is based on the chemical properties of similar compounds, including long-chain diols and aromatic hydrocarbons. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting and to conduct a thorough risk assessment before use.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended Personal Protective Equipment (PPE).
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2][3] | To protect against potential splashes of the chemical that could cause eye irritation or injury. A face shield offers an additional layer of protection for the entire face.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][4] | To prevent skin contact, which may cause irritation or allergic reactions. The choice of glove material should be based on the specific solvent used with the diol.[2] |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron.[1][5] | To protect against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][5] | To minimize the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Eyewash stations and safety showers should be readily accessible in the immediate work area.[6]
-
Handling Practices: Avoid direct contact with skin and eyes.[5] Do not breathe any dust, fumes, or vapors that may be generated.[5] After handling, wash hands thoroughly with soap and water.[5]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Method: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of it down the drain or in regular trash.[9]
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-PHENYLUNDECANE | 6742-54-7 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
